3,5-Dibromo-2-methylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 3,5-Dibromo-2-methylphenol involves complex reactions. For instance, novel heteroquinonoid compounds, which share some structural similarities, have been synthesized by reactions involving tetracyanoethylene oxide or by Pd(0)-catalyzed substitution reactions, demonstrating the complexity and versatility of methods available for creating brominated phenolic compounds (Yui et al., 1989).
Scientific Research Applications
Radical Scavenging Activities : A study by Alaşalvar et al. (2014) synthesized compounds similar to 3,5-Dibromo-2-methylphenol and assessed their free radical scavenging activities. They found that these compounds, especially one of them, showed effective scavenging activities in assays like DPPH, DMPD+, and ABTS+ (Alaşalvar et al., 2014).
Antibacterial Properties : Xu et al. (2003) isolated bromophenols from the marine red alga Rhodomela confervoides, similar in structure to 3,5-Dibromo-2-methylphenol. They discovered that these compounds exhibited moderate antibacterial activity (Xu et al., 2003).
Enzymatic Methylation in Bacteria : Neilson et al. (1988) studied the O-methylation of dibromophenol in bacteria, highlighting an enzymatic process significant in biodegradation (Neilson et al., 1988).
Electron Acceptors in Conductive Complexes : Yui et al. (1989) synthesized novel heteroquinonoid compounds, including derivatives of dibromophenols, which exhibited high electrical conductivities and could be used in conductive complexes (Yui et al., 1989).
Hyperbranched Polymer Synthesis : Sinananwanich et al. (2009) developed a novel synthetic method for a hyperbranched polymer using a monomer based on a dibromophenol derivative, showcasing its potential in polymer chemistry (Sinananwanich et al., 2009).
Chemical Synthesis Applications : Norberg et al. (2011) demonstrated a practical C-H activation/borylation/oxidation sequence using a bromophenol compound, indicating its utility in organic synthesis (Norberg et al., 2011).
Antioxidant Activity in Marine Algae : Li et al. (2011) isolated bromophenols from Rhodomela confervoides, showing potent antioxidant activities, suggesting their use in preventing oxidative deterioration of food (Li et al., 2011).
Cancer Cell Inhibition : Zhao et al. (2004) isolated bromophenol derivatives from Rhodomela confervoides and tested their activity against human cancer cell lines, although they found them mostly inactive in this context (Zhao et al., 2004).
Carbonic Anhydrase Inhibitory Properties : Balaydın et al. (2012) investigated a series of bromophenol derivatives, including natural products, for their inhibition of human carbonic anhydrase isozymes. They found that some compounds showed effective hCA inhibitory activity (Balaydın et al., 2012).
Potential Antifouling Activity : Ortlepp et al. (2008) explored the antifouling activity of sponge-derived polybrominated diphenyl ethers and synthetic analogues, finding that naturally occurring compounds showed stronger activity than commercially available analogues (Ortlepp et al., 2008).
Safety And Hazards
According to the safety data sheet, 3,5-Dibromo-2-methylphenol is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), causing serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It should be handled with appropriate safety measures, including wearing protective equipment and avoiding ingestion, skin contact, and inhalation .
properties
IUPAC Name |
3,5-dibromo-2-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROUTHJWEHEEAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400123 | |
Record name | 3,5-dibromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylphenol | |
CAS RN |
14122-00-0 | |
Record name | 3,5-dibromo-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-DIBROMO-2-METHYLPHENOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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